molecular formula C6H9BO3S B1405146 5-(1-Hydroxyethyl)-2-thienylboronic acid CAS No. 762263-98-9

5-(1-Hydroxyethyl)-2-thienylboronic acid

Cat. No. B1405146
CAS RN: 762263-98-9
M. Wt: 172.01 g/mol
InChI Key: FMEUHFOWFKQBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(1-Hydroxyethyl)-2-thienylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups (OH). They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .


Molecular Structure Analysis

Boronic acids typically have a planar structure around the boron atom, which is sp2-hybridized and contains an empty p-orbital . The exact molecular structure of “this compound” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Boronic acids are known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds. They are often used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction . The specific reactions involving “this compound” would depend on the other reactants and conditions.


Physical And Chemical Properties Analysis

Boronic acids are typically solid at room temperature and have varying degrees of solubility in water and organic solvents . The specific physical and chemical properties of “this compound” would need to be determined experimentally.

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation and breaking of covalent bonds. In the Suzuki coupling reaction, for example, the boronic acid reacts with a halide or pseudohalide in the presence of a base and a palladium catalyst .

Safety and Hazards

While specific safety and hazard data for “5-(1-Hydroxyethyl)-2-thienylboronic acid” is not available, boronic acids in general can be irritants and should be handled with care .

Future Directions

The use of boronic acids in organic synthesis and materials science is a topic of ongoing research. Future directions could include the development of new synthetic methods, the exploration of new reactions, and the design of boronic acid-based materials .

properties

IUPAC Name

[5-(1-hydroxyethyl)thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-4,8-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEUHFOWFKQBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(C)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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